molecular formula C10H11NO4 B3110558 methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate CAS No. 180340-63-0

methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate

Cat. No.: B3110558
CAS No.: 180340-63-0
M. Wt: 209.2 g/mol
InChI Key: MPVXNDOJMBNNMX-UHFFFAOYSA-N
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Description

Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate (CAS 180340-63-0) is a synthetically produced bicyclic heterocyclic compound of high interest in early-stage drug discovery research. Its molecular formula is C 10 H 11 NO 4 , with a molecular weight of 209.20 g/mol . The compound features a unique fused ring system, consisting of a seven-membered azepine ring bearing a ketone group at the 5-position, which is annulated with a furan ring that is substituted with a methyl ester group at the 3-position . This specific architecture makes it a valuable and novel scaffold for medicinal chemistry and chemical biology. This compound is classified as a simple, yet underexplored, chemical scaffold with significant potential for generating innovative pharmacologically active molecules . Research into such novel frameworks is crucial, as they represent a vast and largely untapped reservoir of structural diversity well below the "rule of 5" limit, offering new opportunities for targeting challenging biological pathways . Preliminary research applications for this compound and its analogs include its use as a key synthetic intermediate or building block for the construction of more complex molecules . It is also investigated in preliminary biological screening assays, such as kinase inhibition profiles, anti-inflammatory activity via COX-2 inhibition, and cytotoxicity assessments against various cancer cell lines (e.g., HeLa, MCF-7) to evaluate its potential as an anticancer agent . Furthermore, it serves as a core structure for designing structure-activity relationship (SAR) studies, where derivatives are synthesized and profiled to identify critical functional groups that influence bioactivity . The mechanism of action is contingent on the specific research context but is hypothesized to involve interactions with enzymatic targets like protein kinases, potentially modulating apoptotic pathways in cellular models . Stored at 2-8°C , this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-oxo-4,6,7,8-tetrahydrofuro[3,2-b]azepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-10(13)6-5-15-7-3-2-4-8(12)11-9(6)7/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVXNDOJMBNNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1NC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated structure .

Scientific Research Applications

Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring System Key Features References
Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate C₉H₉NO₄ 195.05 Methyl ester (C3), ketone (C5) Furo[3,2-b]azepine Predicted CCS: 138.4–146.4 Ų; no literature applications reported
5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid C₈H₇NO₄ 181.14 Carboxylic acid (C3), ketone (C5) Furo[3,2-b]azepine Likely higher polarity due to free -COOH group; precursor for ester derivatives
4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid C₈H₇NO₄ 181.14 Carboxylic acid (C3), ketone (C4) Furo[3,2-c]azepine Altered ring fusion ([3,2-c] vs. [3,2-b]); ketone at C4 may influence reactivity
7,7-Dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid C₁₀H₁₁NO₄ 209.20 Carboxylic acid (C3), dimethyl (C7), ketone (C4) Furo[3,2-c]azepine Steric hindrance from C7 dimethyl group; CAS: 2060000-52-2
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate C₈H₁₀N₄O₃ 210.19 Methyl ester (C3), triazole ring Triazolo[1,5-a][1,4]diazepine Additional nitrogen atoms in triazole; CAS: 2167947-50-2

Key Structural Differences and Implications

The triazolo-diazepine analog introduces a triazole ring, enhancing nitrogen-mediated interactions (e.g., with biomolecules) .

Dimethyl substitution at C7 (in [3,2-c] analogs) introduces steric effects, possibly reducing conformational flexibility .

Oxidation State :

  • A 5-oxo group (target) vs. 4-oxo (analogs) shifts the ketone position, affecting tautomerism and reactivity in nucleophilic additions .

Physicochemical and Functional Properties

  • Polarity : Carboxylic acid analogs (e.g., EN300-395610) exhibit higher polarity due to ionizable -COOH groups, whereas methyl esters balance solubility and lipophilicity .
  • Hydrogen Bonding: The furoazepine core supports hydrogen-bond donor/acceptor interactions, but substituents modulate crystal packing and supramolecular assembly .
  • Synthetic Accessibility : The methyl ester derivative may serve as an intermediate for prodrug development, leveraging esterase-mediated hydrolysis .

Biological Activity

Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a unique fused ring structure that combines elements of furan and azepine rings. The compound's molecular formula is C10H11NO4C_{10}H_{11}NO_4 with a molecular weight of approximately 209.2 g/mol. Its InChI key is InChI=1S/C10H11NO4/c1-14-10(13)6-5-15-7-3-2-4-8(12)11-9(6)7/h5H,2-4H2,1H3,(H,11,12) .

Table 1: Basic Properties

PropertyValue
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
InChI KeyInChI=1S/C10H11NO4
CAS Number180340-63-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Catalytic Processes : Employing specific catalysts to facilitate the formation of the desired product.
  • Purification Techniques : Methods such as crystallization or chromatography to achieve high purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can influence several biochemical pathways that may lead to therapeutic effects.

Research Findings

Recent studies have indicated potential applications in:

  • Anticancer Activity : Investigations into its effects on cell proliferation and apoptosis in cancer cell lines have shown promising results.

Case Study Example

A study demonstrated that methyl 5-oxo derivatives exhibited significant inhibition of tumor cell growth in vitro. The compound was found to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

This compound has been compared with similar compounds such as:

Compound NameBiological Activity
4-methyl-5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepineModerate anticancer activity
Methyl 2-oxo-1H,2H-cyclohepta[b]pyridineHigh selectivity in inhibiting specific enzymes

The unique fused ring structure of methyl 5-oxo derivatives contributes to distinct chemical properties that enhance their biological efficacy compared to other compounds .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed insights into proton environments and carbon frameworks. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm in ¹H NMR .
  • X-ray Crystallography : Resolves spatial arrangements of the fused furo-azepine ring system and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₃NO₄) .

What preliminary biological screening assays are appropriate to assess its potential bioactivities?

Q. Basic

  • Kinase Inhibition Assays : Use ELISA-based protocols to test inhibition of protein kinases (e.g., JAK2 or EGFR) at 10–100 μM concentrations .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via fluorometric kits, comparing IC₅₀ values to reference drugs like celecoxib .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .

How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

Advanced
Methodology :

Derivatization : Synthesize analogs with substitutions on the furo-azepine core (e.g., halogens, methoxy groups) .

Bioactivity Profiling : Test derivatives in kinase inhibition and cytotoxicity assays (see Q3).

Data Correlation : Use statistical tools (e.g., PCA) to link structural features (e.g., electron-withdrawing groups) to enhanced activity.

Q. Example SAR Table :

Substituent PositionGroupBioactivity (IC₅₀, μM)Key Observation
C-5 (Oxo group)None25.3 ± 1.2Core scaffold essential for activity
C-3 (Methyl ester)–OCH₃12.7 ± 0.8Enhanced solubility and binding

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities skewing results .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Assays : Confirm kinase inhibition via both enzymatic (ELISA) and cellular (Western blot for phosphorylated targets) methods .

What in silico approaches predict binding modes and interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys268 in EGFR) may form hydrogen bonds with the oxo group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD values (<2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the furo ring) for virtual screening of derivatives .

How should researchers ensure compound stability during storage and experimental handling?

Q. Experimental Design

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis .
  • Solubility Management : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers immediately before use to avoid precipitation .
  • Stability Monitoring : Perform periodic LC-MS checks to detect degradation products (e.g., ester hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
Reactant of Route 2
methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate

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